molecular formula C8H8Br2O B1422598 1,4-Dibromo-2-ethoxy-benzene CAS No. 1208077-63-7

1,4-Dibromo-2-ethoxy-benzene

Cat. No.: B1422598
CAS No.: 1208077-63-7
M. Wt: 279.96 g/mol
InChI Key: WFYFWORNQQUPTI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-ethoxy-benzene: is an organic compound with the molecular formula C8H8Br2O . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an ethoxy group is substituted at the 2 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Safety and Hazards

1,4-Dibromo-2-ethoxy-benzene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust, fume, gas, mist, vapors, or spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-ethoxy-benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the substitution of hydrogen atoms with bromine atoms. The reaction typically uses bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-ethoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,4-Dibromo-2-ethoxy-benzene is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. The ethoxy group increases the compound’s solubility in organic solvents and influences its reactivity in substitution and oxidation reactions .

Properties

IUPAC Name

1,4-dibromo-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYFWORNQQUPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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